6-Chloro-2-methoxyquinoxaline
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Overview
Description
6-Chloro-2-methoxyquinoxaline is a heterocyclic organic compound with the molecular formula C9H7ClN2O and a molecular weight of 194.62 g/mol . This compound is part of the quinoxaline family, which is known for its diverse biological activities and applications in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2-methoxyquinoxaline typically involves the reaction of 2-chloroaniline with glyoxal in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the quinoxaline ring .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale batch reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-2-methoxyquinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoxalines, while oxidation and reduction reactions can produce quinoxaline N-oxides or reduced quinoxalines .
Scientific Research Applications
6-Chloro-2-methoxyquinoxaline has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 6-Chloro-2-methoxyquinoxaline involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of certain enzymes and receptors, leading to its observed biological effects. For example, it has been shown to act as an ASIC channel modulator, which is involved in the treatment of pain and bone diseases .
Comparison with Similar Compounds
6-Chloro-2-methylquinoline: Similar in structure but differs in the position and type of substituents.
2-Chloroquinoline: Another related compound with a different substitution pattern.
Uniqueness: 6-Chloro-2-methoxyquinoxaline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group at the 2-position and chlorine at the 6-position make it a valuable compound for various applications .
Properties
CAS No. |
104152-39-8 |
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Molecular Formula |
C9H7ClN2O |
Molecular Weight |
194.62 g/mol |
IUPAC Name |
6-chloro-2-methoxyquinoxaline |
InChI |
InChI=1S/C9H7ClN2O/c1-13-9-5-11-8-4-6(10)2-3-7(8)12-9/h2-5H,1H3 |
InChI Key |
DSZWPJSGTPEFJI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C2C=C(C=CC2=N1)Cl |
Origin of Product |
United States |
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